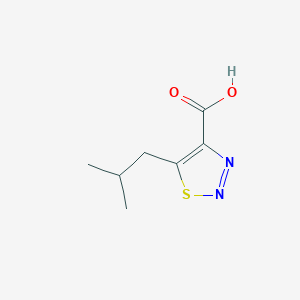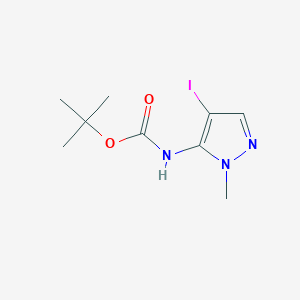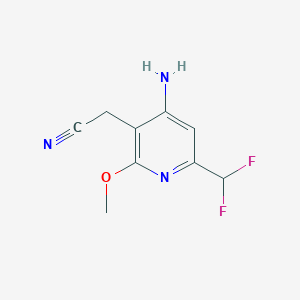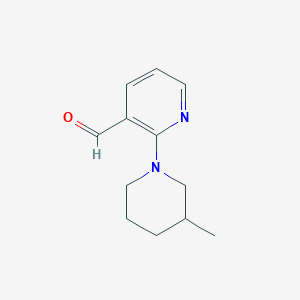
4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Hidroxi-2-isopropilpirimidin-4-il)-1-metilpirrolidin-2-ona es un compuesto orgánico sintético que pertenece a la clase de las pirrolidinonas y pirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirimidina sustituido con un grupo hidroxilo y un grupo isopropilo, así como un anillo de pirrolidinona con un grupo metilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(6-Hidroxi-2-isopropilpirimidin-4-il)-1-metilpirrolidin-2-ona generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Pirimidina: El anillo de pirimidina se puede sintetizar mediante una reacción de condensación entre un aldehído apropiado y un derivado de guanidina en condiciones ácidas o básicas.
Introducción de los Grupos Hidroxilo e Isopropilo: El grupo hidroxilo se puede introducir mediante reacciones de hidroxilación, mientras que el grupo isopropilo se puede agregar mediante reacciones de alquilación utilizando haluros de isopropilo.
Formación del Anillo de Pirrolidinona: El anillo de pirrolidinona se puede formar mediante reacciones de ciclación que involucran compuestos de amina y carbonilo apropiados.
Acoplamiento Final: Los anillos de pirimidina y pirrolidinona se acoplan mediante sustitución nucleofílica u otras reacciones de acoplamiento adecuadas.
Métodos de Producción Industrial
La producción industrial de 4-(6-Hidroxi-2-isopropilpirimidin-4-il)-1-metilpirrolidin-2-ona puede involucrar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Los catalizadores y los solventes se eligen cuidadosamente para maximizar el rendimiento y minimizar los residuos.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El grupo hidroxilo en el compuesto puede sufrir reacciones de oxidación para formar cetonas o aldehídos correspondientes.
Reducción: El grupo carbonilo en el anillo de pirrolidinona se puede reducir para formar alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones adyacentes a los grupos hidroxilo e isopropilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas, los tioles y los haluros se pueden utilizar en condiciones básicas o ácidas.
Productos Principales
Oxidación: Cetonas o aldehídos.
Reducción: Alcoholes.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-(6-Hidroxi-2-isopropilpirimidin-4-il)-1-metilpirrolidin-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluida la inhibición de enzimas y la unión a receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, como propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 4-(6-Hidroxi-2-isopropilpirimidin-4-il)-1-metilpirrolidin-2-ona depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Los grupos hidroxilo e isopropilo juegan un papel crucial en las interacciones de unión, mientras que el anillo de pirrolidinona puede contribuir a la estabilidad y la biodisponibilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
4-(6-Hidroxi-2-metilpirimidin-4-il)-1-metilpirrolidin-2-ona: Estructura similar pero con un grupo metilo en lugar de un grupo isopropilo.
4-(6-Hidroxi-2-isopropilpirimidin-4-il)-1-etilpirrolidin-2-ona: Estructura similar pero con un grupo etilo en lugar de un grupo metilo.
Unicidad
4-(6-Hidroxi-2-isopropilpirimidin-4-il)-1-metilpirrolidin-2-ona es único debido a la combinación específica de grupos funcionales y estructuras de anillo, lo que confiere propiedades químicas y biológicas distintas. La presencia de ambos grupos hidroxilo e isopropilo en el anillo de pirimidina, junto con el anillo de pirrolidinona sustituido con metilo, lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-(1-methyl-5-oxopyrrolidin-3-yl)-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H17N3O2/c1-7(2)12-13-9(5-10(16)14-12)8-4-11(17)15(3)6-8/h5,7-8H,4,6H2,1-3H3,(H,13,14,16) |
Clave InChI |
FQBGDXAMRXIBLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=CC(=O)N1)C2CC(=O)N(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11783181.png)






![Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate](/img/structure/B11783232.png)

![6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine](/img/structure/B11783248.png)


